Cannabispirol

Vue d'ensemble

Description

Cannabispirol is a spiro-compound isolated from the Cannabis Sativa plant, specifically from Japanese domestic cannabis . It is one of the many phytocannabinoids found in the plant, which are known for their diverse biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cannabispirol is typically isolated from the benzene extract of dried cannabis leaves. The extract undergoes chromatography on a polyamide column followed by silica gel chromatography to yield this compound . The specific reaction conditions for the synthesis of this compound involve the use of organic solvents and controlled temperature conditions to ensure the stability of the compound.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Cannabis Sativa plants. The process includes drying the plant material, extracting the compounds using organic solvents, and purifying the extract through chromatography techniques . The use of advanced extraction methods, such as supercritical fluid extraction, is also being explored to improve yield and purity.

Analyse Des Réactions Chimiques

Spiro-Type Cannabinoids

- Source identifies spiro-compounds (I, II, IV) isolated from Panamanian Cannabis, though structural details are unspecified. These compounds likely arise from oxidative or photochemical rearrangements of precursor cannabinoids.

- Example reaction pathways for spiro-compound formation:

Acid-Catalyzed Cyclizations

- Cannabidiol (CBD) undergoes acid-catalyzed cyclization to Δ⁹-THC and Δ⁸-THC isomers, as shown in source .

Catalyst Solvent Major Product Yield (%) HCl H₂O Δ⁹-THC 57 pTSA CH₂Cl₂ Δ⁹-THC 94 CSA Toluene Δ⁸-THC 89

Enzymatic and Synthetic Modifications

- Source highlights chiral Brønsted acid catalysts (e.g., iIDP 5 ) for asymmetric synthesis of cannabinoids, achieving >99:1 enantiomeric ratios.

- Computational studies reveal stabilization via non-covalent interactions (e.g., C–H···F contacts) in transition states, critical for stereoselectivity.

Recommendations for Further Investigation

- Structural Clarification : Verify if "Cannabispirol" corresponds to numbered spiro-compounds in source or novel derivatives.

- Synthetic Routes : Explore acid-/base-catalyzed spiroannulation or photochemical methods analogous to those in sources and .

- Analytical Characterization : Employ NMR, HRMS, and X-ray crystallography (as in source ) to resolve ambiguities in spiro-configurations.

Given the lack of direct data, targeted experimental studies or access to specialized databases (e.g., CAS SciFinder ) would be necessary to advance this inquiry.

Applications De Recherche Scientifique

Therapeutic Potential

Cannabispirol exhibits various therapeutic effects, primarily due to its interaction with the endocannabinoid system. Research has highlighted its potential in managing several medical conditions:

- Pain Management : this compound has been studied for its analgesic properties. A comprehensive review indicated that cannabinoids could effectively manage chronic pain, particularly neuropathic pain, although evidence remains mixed regarding efficacy compared to traditional treatments .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is beneficial in conditions like arthritis and inflammatory bowel disease . Studies have reported significant improvements in patient-reported outcomes when using cannabinoid-based medications for inflammatory conditions .

- Neurological Disorders : Animal models have demonstrated that cannabinoids can enhance neurobehavioral function and improve memory, suggesting applications in treating conditions such as multiple sclerosis and Alzheimer's disease . Clinical trials have shown THC's effectiveness in reducing spasticity associated with multiple sclerosis .

- Cancer Treatment : Research indicates that cannabinoids may possess antitumor properties. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms . For instance, cannabinoids can activate pathways that lead to cancer cell death while sparing normal cells.

Pharmacological Applications

The pharmacological profile of this compound is being explored for its potential in drug development:

- Drug Formulations : this compound can be formulated into various delivery systems, including oils, edibles, and inhalants. This versatility allows for tailored therapeutic approaches depending on patient needs and preferences .

- Combination Therapies : Studies suggest that combining this compound with other medications may enhance therapeutic outcomes. For example, when used alongside conventional cancer therapies, cannabinoids have shown synergistic effects that improve treatment efficacy .

Case Studies

Several case studies illustrate the real-world applications of this compound:

- Chronic Pain Management : A study involving 338 patients with chronic pain conditions found significant reductions in pain intensity and disability after 12 months of cannabis treatment. Participants reported improved quality of life and reduced anxiety levels .

- Arthritis Patients : In an observational study of 428 individuals with arthritis, participants using CBD reported enhanced pain relief and reduced medication usage. This highlights the compound's potential as an adjunct therapy for managing arthritis symptoms .

Future Perspectives

The future research landscape for this compound appears promising:

- Clinical Trials : Ongoing clinical trials are essential to establish standardized dosages and assess long-term safety profiles. Research must also focus on understanding the pharmacokinetics and pharmacodynamics of this compound to optimize therapeutic use .

- Broader Applications : Beyond pain and inflammation, future studies may explore this compound's effects on mental health disorders, such as anxiety and depression, given its interaction with neurotransmitter systems .

Summary Table of Applications

| Application Area | Potential Benefits | Current Evidence Level |

|---|---|---|

| Pain Management | Reduction in chronic pain and disability | Moderate |

| Anti-inflammatory | Efficacy in inflammatory diseases like arthritis | Moderate |

| Neurological Disorders | Improvement in cognitive function | Emerging |

| Cancer Treatment | Induction of apoptosis in tumor cells | Moderate |

| Drug Formulations | Versatile delivery methods for tailored therapies | High |

Mécanisme D'action

Cannabispirol exerts its effects by interacting with specific molecular targets in the body. It is known to bind to cannabinoid receptors, particularly cannabinoid receptor 2 (CB2), which is involved in the endocannabinoid system . This interaction modulates various physiological processes, including pain sensation, immune response, and inflammation. The exact molecular pathways and targets are still under investigation, but the compound’s ability to influence these pathways highlights its therapeutic potential .

Comparaison Avec Des Composés Similaires

Cannabispirol is unique among spiro-compounds due to its specific structure and biological activity. Similar compounds include:

Cannabispirone: Another spiro-compound isolated from cannabis with similar antimicrobial properties.

Cannabispirenone: A related compound with distinct chemical properties and biological activities.

Acetyl this compound:

Compared to these compounds, this compound stands out for its specific binding affinity to cannabinoid receptors and its potential in targeting multidrug-resistant cells .

Activité Biologique

Cannabispirol, a compound derived from the Cannabis sativa plant, has garnered attention for its potential biological activities. This article reviews the current understanding of this compound's effects, including its pharmacological properties, therapeutic applications, and associated case studies.

Overview of this compound

This compound is a lesser-known compound within the broader category of cannabinoids. It is structurally related to other cannabinoids like THC and CBD but exhibits unique biological properties. Research indicates that this compound may have various pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective activities.

1. Antioxidant Activity

This compound has demonstrated significant antioxidant properties. A study examining various extracts from Cannabis sativa showed that compounds like Cannabidiol (CBD) and other cannabinoids possess strong antioxidant capacities. The methanolic extract of cannabis seeds exhibited an inhibition value of 75% against DPPH radicals at a concentration of 500 µL/mL, suggesting substantial antioxidant potential attributable to polyphenols and cannabinoids .

| Extract Type | DPPH Inhibition (%) | Concentration (µL/mL) |

|---|---|---|

| Methanolic Extract | 75 | 500 |

| Hydroalcoholic Extract | Varies | N/A |

2. Anti-Inflammatory Activity

This compound's anti-inflammatory effects have been noted in various studies. Cannabinoids interact with the endocannabinoid system (ECS), modulating inflammatory responses. For instance, CBD has shown promise in reducing neuroinflammatory responses in models of Alzheimer's disease .

3. Neuroprotective Effects

Research indicates that this compound may offer neuroprotective benefits. Studies have highlighted the role of cannabinoids in protecting neurons from damage in conditions such as Alzheimer's and Parkinson's diseases. For example, CBD treatment resulted in a 30% increase in synaptic preservation in spinal cord neurons .

4. Anticancer Properties

Cannabis compounds, including this compound, have been investigated for their anticancer potential. Cannabinoids can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. Evidence suggests that they may also alleviate chemotherapy-induced nausea and pain .

Case Study: Chronic Pain Management

A notable case study involved a 27-year-old woman with fibromyalgia who self-medicated with high-potency cannabis to manage her pain. While she reported initial relief, she also experienced significant adverse psychiatric effects, highlighting the complex relationship between cannabis use and mental health outcomes . This case underscores the need for careful consideration of cannabis's therapeutic benefits versus its potential risks.

Research Findings

Recent studies have focused on the pharmacological activities of various cannabis-derived compounds:

- Antimicrobial Activity : Research has shown that cannabinoids possess antibacterial properties with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 µg/mL against certain bacterial strains .

- Psychoactive Effects : The psychoactive nature of THC can complicate the therapeutic use of cannabis compounds like this compound, necessitating further research into formulations that minimize these effects while maximizing therapeutic benefits .

Propriétés

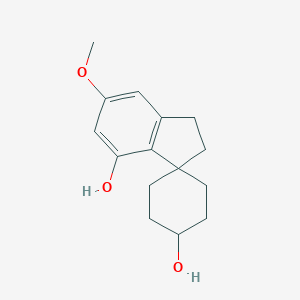

IUPAC Name |

6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohexane]-1',4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-18-12-8-10-2-5-15(14(10)13(17)9-12)6-3-11(16)4-7-15/h8-9,11,16-17H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFYHYZOCYEEPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)O)C3(CCC(CC3)O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90982447 | |

| Record name | 5'-Methoxy-2',3'-dihydrospiro[cyclohexane-1,1'-indene]-4,7'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90982447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64052-90-0 | |

| Record name | beta-Cannabispiranol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064052900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Methoxy-2',3'-dihydrospiro[cyclohexane-1,1'-indene]-4,7'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90982447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the antibacterial effects of cannabispirol?

A: this compound demonstrates interesting antibacterial properties, particularly against Escherichia coli (E. coli). Research indicates that while this compound itself doesn't significantly inhibit E. coli growth at concentrations below 1500 micrograms/ml [], it exhibits a unique ability to selectively eliminate the F'lac plasmid from E. coli []. This suggests a mechanism targeting plasmid replication or maintenance within the bacteria. Additionally, this compound, along with other cannabispiro compounds, can hinder R144 plasmid transfer between E. coli cells []. This is achieved through multiple pathways, including inhibiting the formation of mating pairs, disrupting the viability of newly formed zygotes, and to a lesser extent, interfering with DNA synthesis during conjugation [].

Q2: How does the structure of this compound influence its activity?

A: The specific stereochemical configuration of this compound appears crucial for its plasmid-curing activity []. While this compound effectively eliminates the F'lac plasmid, other closely related cannabispiro compounds like acetylthis compound, cannabispirone, and cannabispirenone do not exhibit this effect []. This highlights the importance of subtle structural differences in dictating the biological activity of these compounds. Further research exploring structure-activity relationships within this class of compounds could unveil valuable insights for developing novel antibacterial agents.

Q3: What is the source and identification of this compound?

A: this compound was first isolated and identified from Cannabis sativa L. []. Although initially found in lower concentrations compared to other cannabinoids, advancements in analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, allow for its detection and characterization []. These techniques are essential for differentiating this compound from other compounds present in the complex phytochemical matrix of Cannabis sativa L.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.